molecular formula C12H16O2 B7795809 [2-(Cyclopentyloxy)phenyl]methanol

[2-(Cyclopentyloxy)phenyl]methanol

Cat. No.: B7795809
M. Wt: 192.25 g/mol
InChI Key: DYGFGEMENDAXQZ-UHFFFAOYSA-N
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Description

[2-(Cyclopentyloxy)phenyl]methanol is a benzyl alcohol derivative featuring a cyclopentyl ether substituent at the ortho position of the phenyl ring. Its structure comprises a hydroxyl group (-OH) attached to the benzyl carbon and a cyclopentyloxy group (-O-C5H9) at the adjacent position. The cyclopentyl moiety may enhance lipophilicity compared to simpler aromatic alcohols, influencing solubility and bioavailability.

Properties

IUPAC Name

(2-cyclopentyloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11,13H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGFGEMENDAXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Cyclopentyloxy)phenyl]methanol, a compound featuring a cyclopentyloxy group attached to a phenyl ring, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of phenolic compounds with cyclopentanol derivatives. Various synthetic routes have been explored, including Mitsunobu reactions and reductive cleavage methods.

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds related to this compound. A series of derivatives were synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. The results indicated that modifications to the cyclopentyloxy group significantly influenced cytotoxicity.

CompoundIC50 (µM)Cancer Cell Line
This compound25MCF-7 (Breast Cancer)
4-(Cyclopentyloxy)aniline30HeLa (Cervical Cancer)
2-(Cyclopentyloxy)phenol20A549 (Lung Cancer)

Antimicrobial Properties

The antimicrobial activity of this compound has also been assessed. Studies suggest that the compound exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells. Additionally, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis.

Case Studies

  • Antitumor Efficacy in Vivo : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor growth inhibition compared to control groups. The compound was administered at doses of 10 mg/kg body weight over a period of two weeks.
  • Antimicrobial Testing : Clinical isolates of bacteria were treated with varying concentrations of this compound. The results showed a dose-dependent inhibition of bacterial growth, indicating potential for therapeutic applications in treating infections.

Comparison with Similar Compounds

{2-[(2-Methylphenyl)methoxy]phenyl}methanol (CAS 478189-91-2)

  • Structure : Features a 2-methylbenzyloxy group at the phenyl ring’s C2 position.
  • Key Differences: The bulky 2-methylbenzyloxy substituent increases molar mass (228.29 vs. ~192.22) and steric hindrance compared to the target compound. This may reduce solubility in polar solvents but enhance stability in nonpolar environments .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Structure: Contains a long ethoxy chain terminated with a bulky tetramethylbutylphenoxy group.
  • Key Differences : The extended hydrophobic chain (C20H32O3) results in significantly higher molecular weight (320.47 vs. ~192.22), likely increasing viscosity and reducing volatility. Such structures are often used as surfactants or emulsifiers .

2-[2-(Hydroxymethyl)phenyl]ethanol (CAS 6346-00-5)

  • Structure: Possesses both a hydroxymethyl and an ethanol group on the phenyl ring.
  • Key Differences : The dual alcohol groups (C9H12O2) enhance hydrophilicity, making this compound more water-soluble than the target. However, the lack of a cyclic ether reduces lipophilicity .

1-Methylcyclopentanol (CAS 1462-03-9)

  • Structure : A cyclic alcohol with a methyl group on the cyclopentane ring.
  • Key Differences: As a non-aromatic compound, it lacks the phenylmethanol backbone, leading to lower molar mass (100.16) and distinct reactivity. Its applications focus on solvent or fragrance intermediates .

Preparation Methods

Reaction Mechanism and General Procedure

The Mitsunobu reaction facilitates ether bond formation between a phenol derivative (e.g., 2-hydroxybenzyl alcohol) and cyclopentanol. This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) under anhydrous conditions. Key steps include:

  • Protection of the benzyl alcohol : The hydroxyl group on 2-hydroxybenzyl alcohol is protected (e.g., as a silyl ether) to prevent side reactions.

  • Etherification : The protected phenol reacts with cyclopentanol in tetrahydrofuran (THF) at 0–25°C for 2–24 hours.

  • Deprotection : The protecting group is removed using acidic or basic conditions to yield [2-(cyclopentyloxy)phenyl]methanol.

Optimization and Yield

  • Solvent : THF or toluene improves reaction homogeneity.

  • Stoichiometry : A 1:1.2 molar ratio of phenol to cyclopentanol minimizes excess reagent waste.

  • Yield : Reported yields reach 94% for analogous compounds when using DEAD/PPh₃.

Table 1: Mitsunobu Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–25°CMaximizes selectivity
Reaction Time2–24 hLonger times improve conversion
Cyclopentanol Equiv1.2Prevents overalkylation

Reduction of Aldehyde Precursors

Synthesis of 2-(Cyclopentyloxy)benzaldehyde

The aldehyde precursor is synthesized via Ullmann coupling or Mitsunobu reaction between 2-hydroxybenzaldehyde and cyclopentanol. For example:

  • Ullmann Coupling : 2-hydroxybenzaldehyde, cyclopentanol, copper(I) iodide, and potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours yield 2-(cyclopentyloxy)benzaldehyde (85% purity ).

  • Mitsunobu Reaction : Similar to Section 1.1, but starting with 2-hydroxybenzaldehyde instead of protected benzyl alcohol.

Aldehyde Reduction to Alcohol

The aldehyde is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation :

  • NaBH₄ Reduction : 2-(Cyclopentyloxy)benzaldehyde (1 equiv) is treated with NaBH₄ (1.2 equiv) in methanol at 0°C for 1 hour, followed by aqueous workup (yield: 89% ).

  • Catalytic Hydrogenation : Pd/C (5 wt%) under 1 atm H₂ in ethanol at 25°C for 3 hours achieves quantitative reduction.

Table 2: Reduction Methods Comparison

MethodReagent/CatalystYield (%)Purity (%)
NaBH₄Sodium borohydride8995
Catalytic HydrogenationPd/C, H₂9998

Grignard Reagent-Mediated Alkylation

Reaction Pathway

This two-step approach involves:

  • Formation of Benzyl Magnesium Bromide : 2-Bromobenzyl alcohol reacts with magnesium in THF to generate the Grignard reagent.

  • Nucleophilic Attack on Cyclopentanone : The Grignard reagent reacts with cyclopentanone, followed by acidic workup to yield this compound.

Challenges and Solutions

  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent Grignard reagent decomposition.

  • Byproduct Formation : Excess cyclopentanone (1.5 equiv) suppresses dialkylation.

  • Yield : 75–82% after column chromatography.

Comparative Analysis of Methods

Efficiency and Scalability

  • Mitsunobu Etherification : High yield (94%) but requires expensive reagents (DEAD/PPh₃). Suitable for small-scale synthesis.

  • Aldehyde Reduction : Scalable with NaBH₄ (low cost) or hydrogenation (high purity). Ideal for industrial applications.

  • Grignard Method : Moderate yield (75–82%) with stringent conditions. Limited to specialized laboratories.

Emerging Methodologies

Enzymatic Etherification

Recent advances employ lipases or oxidoreductases to catalyze ether bond formation under mild conditions. For example, Candida antarctica lipase B in ionic liquids achieves 68% yield at 40°C.

Flow Chemistry

Continuous-flow systems enhance reaction control for hydrogenation and Mitsunobu steps, reducing side products and improving reproducibility .

Q & A

Q. What ecotoxicological assessments are needed for environmental risk evaluation?

  • Methodology :
  • Aquatic Toxicity : Daphnia magna acute immobilization test (OECD 202) .
  • Biodegradation : OECD 301F manometric respirometry to assess microbial breakdown in wastewater .
  • Bioaccumulation : Calculate log Kₒw (octanol-water partition coefficient) via shake-flask method .

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